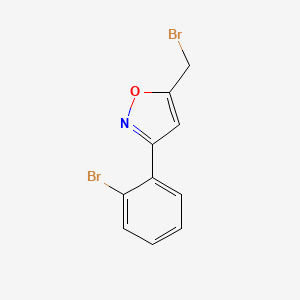

5-(Bromomethyl)-3-(2-bromophenyl)isoxazole

CAS No.: 886363-22-0

Cat. No.: VC3295160

Molecular Formula: C10H7Br2NO

Molecular Weight: 316.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886363-22-0 |

|---|---|

| Molecular Formula | C10H7Br2NO |

| Molecular Weight | 316.98 g/mol |

| IUPAC Name | 5-(bromomethyl)-3-(2-bromophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H7Br2NO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2 |

| Standard InChI Key | XVDUTFZBEOTWSR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Br |

Introduction

Chemical Structure and Properties

5-(Bromomethyl)-3-(2-bromophenyl)isoxazole belongs to the isoxazole family of heterocyclic compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. The compound's molecular structure features two key bromine-containing substituents: a bromomethyl group at position 5 of the isoxazole ring and a 2-bromophenyl group (ortho-bromophenyl) at position 3.

The chemical identity and physical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇Br₂NO |

| Average Mass | 316.980 Da |

| Monoisotopic Mass | 314.889438 Da |

| ChemSpider ID | 28599882 |

| CAS Registry Number | 886363-22-0 |

| IUPAC Name | 5-(Bromomethyl)-3-(2-bromophenyl)-1,2-oxazole |

The compound contains an isoxazole heterocycle, which features a nitrogen-oxygen bond within its five-membered ring structure . This structural characteristic contributes to its stability and reactivity patterns. The presence of two bromine atoms—one at the ortho position of the phenyl ring and another in the methyl substituent—significantly influences the compound's lipophilicity and potential as a pharmacophore in medicinal chemistry applications.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for structural confirmation of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole. While specific spectroscopic data for this exact compound is limited in the provided search results, the expected spectroscopic features can be inferred from related isoxazole compounds.

Infrared Spectroscopy

The infrared spectrum of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole would typically exhibit characteristic absorption bands for:

-

Aromatic C-H stretching (approximately 3050-3100 cm⁻¹)

-

C=N stretching (approximately 1570-1580 cm⁻¹)

-

C=C stretching (approximately 1480-1490 cm⁻¹)

-

N-O stretching (approximately 1320-1350 cm⁻¹)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum would likely show the following characteristic signals:

-

A singlet for the bromomethyl group (-CH₂Br) at approximately δ 4.0-4.5 ppm

-

A singlet for the isoxazole ring hydrogen at position 4 (approximately δ 6.5-7.0 ppm)

-

A complex pattern for the ortho-bromophenyl protons in the aromatic region (approximately δ 7.0-8.0 ppm)

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak consistent with the calculated monoisotopic mass of 314.889 Da, with characteristic isotope patterns due to the presence of two bromine atoms. Fragmentation patterns would likely include peaks corresponding to loss of bromine atoms and fragmentation of the isoxazole ring .

Chemical Reactivity and Applications

The reactivity of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole is largely determined by its structural features, particularly the two bromine substituents and the isoxazole core.

Reactive Sites

The compound presents several reactive sites that could be exploited in organic synthesis:

-

The bromomethyl group at position 5 represents an active site for nucleophilic substitution reactions

-

The isoxazole ring can undergo various transformations, including ring-opening reactions under specific conditions

-

The ortho-bromo substituent on the phenyl ring can participate in metal-catalyzed coupling reactions

Comparative Analysis with Structural Isomers

5-(Bromomethyl)-3-(2-bromophenyl)isoxazole belongs to a family of structurally related compounds that differ in the position of the bromine substituent on the phenyl ring. A comparative analysis of these isomers provides valuable insights into structure-property relationships.

Structural Comparison

The three primary isomers in this family include:

| Compound | Bromine Position on Phenyl | CAS Number |

|---|---|---|

| 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole | ortho (2-position) | 886363-22-0 |

| 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole | meta (3-position) | 1158735-27-3 |

| 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole | para (4-position) | 5300-99-2 |

While these compounds share the same molecular formula (C₁₀H₇Br₂NO) and similar molecular weights, the position of the bromine atom on the phenyl ring significantly affects their three-dimensional structure, electronic distribution, and consequently, their chemical and biological properties .

Synthesis Applications

The distinctive chemical structure of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole makes it a valuable synthetic intermediate in organic chemistry.

As a Building Block in Organic Synthesis

The compound's bromomethyl group provides an excellent handle for further functionalization through:

-

Nucleophilic substitution reactions to introduce nitrogen, oxygen, or sulfur-containing functionalities

-

Metal-catalyzed coupling reactions to form carbon-carbon bonds

-

Elimination reactions to introduce unsaturation

These transformations can be utilized to create more complex molecules with applications in pharmaceuticals and materials science .

Isoxazole Ring Modifications

The isoxazole core itself can undergo various transformations:

-

Reduction to form isoxazolines or isoxazolidines

-

Ring-opening reactions to generate functionalized open-chain compounds

-

Cycloaddition reactions to build more complex heterocyclic systems

These modifications extend the utility of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole as a versatile scaffold in chemical synthesis .

Future Research Directions

The study of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole presents several promising avenues for future research and development.

Structure-Activity Relationship Studies

Comparative studies of the biological activities of the ortho, meta, and para isomers could provide valuable insights into the importance of substitution patterns in determining biological properties. Such structure-activity relationship studies could guide the design of more effective bioactive compounds based on the isoxazole scaffold .

Novel Synthetic Methodologies

Development of more efficient and selective methods for the synthesis of 5-(Bromomethyl)-3-(2-bromophenyl)isoxazole and its derivatives represents another important research direction. This includes:

-

Exploration of catalytic methods for isoxazole formation

-

Development of regioselective functionalization techniques

-

Investigation of green chemistry approaches to minimize environmental impact

Materials Science Applications

The unique electronic properties of the isoxazole ring combined with the bromine substituents suggest potential applications in materials science, particularly in the development of:

-

Novel electronic materials

-

Optical sensors

-

Coordination complexes with interesting properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume